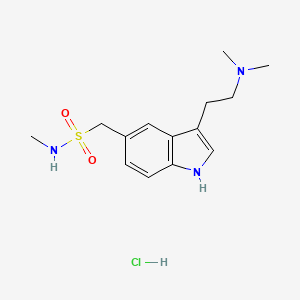

Sumatriptan hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

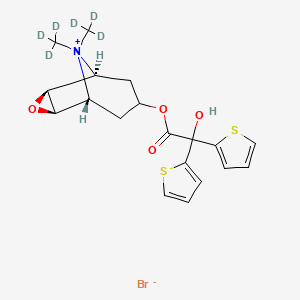

Sumatriptan hydrochloride is a selective serotonin receptor agonist commonly used to treat migraines and cluster headaches . It was the first of the triptans and was made available in Europe in 1991 and later granted FDA approval in 1992 . This compound works by narrowing blood vessels in the head, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sumatriptan hydrochloride involves several key steps:

Reacting 4-chlorobutyraldehyde and sodium pyrosulfite aqueous solution: to obtain sodium 4-chlorobutane-1,1-disulfonate.

Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide and 4-chlorobutane-1,1-disulfonate: in the presence of an inorganic or organic acid catalyst, followed by neutralization with an alkali solution and extraction with an organic solvent to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

Adding a phase transfer catalyst: to the above product, reacting with dimethylamine, extracting, decolorizing, and refining to obtain sumatriptan.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反応の分析

Sumatriptan hydrochloride undergoes various chemical reactions, including:

Oxidation: Sumatriptan can be oxidized to form indole acetic acid metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Sumatriptan can undergo substitution reactions, particularly involving the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as dimethylamine and phase transfer catalysts are used.

Major Products Formed:

Oxidation: Indole acetic acid metabolites.

Substitution: Various substituted derivatives of sumatriptan.

科学的研究の応用

Sumatriptan hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on serotonin receptors and its role in neurotransmission.

Medicine: Widely used in the treatment of migraines and cluster headaches.

Industry: Utilized in the pharmaceutical industry for the development of new formulations and delivery methods.

作用機序

Sumatriptan hydrochloride acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors on intracranial blood vessels and sensory nerves of the trigeminal system . This action causes vasoconstriction and reduces neurogenic inflammation associated with antidromic neuronal transmission, correlating with relief from migraine symptoms . The drug also inhibits the release of calcitonin gene-related peptide (CGRP), which plays a role in migraine pathophysiology .

類似化合物との比較

Sumatriptan hydrochloride is compared with other triptans, such as:

- Zolmitriptan

- Rizatriptan

- Naratriptan

- Almotriptan

- Eletriptan

- Frovatriptan

Uniqueness: this compound is often considered the gold standard among triptans due to its extensive clinical use and well-documented efficacy . It has a rapid onset of action, especially in its injectable and nasal spray forms, providing quick relief from migraine symptoms . individual responses to different triptans can vary, and some patients may find better relief with alternative options .

特性

分子式 |

C14H22ClN3O2S |

|---|---|

分子量 |

331.9 g/mol |

IUPAC名 |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H |

InChIキー |

JUVOYQBBBAMFPX-UHFFFAOYSA-N |

正規SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)